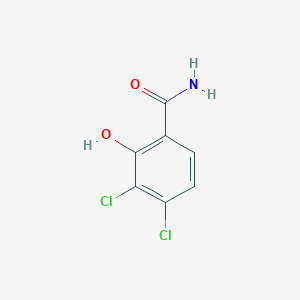

3,4-Dichloro-2-hydroxybenzamide

Beschreibung

3,4-Dichloro-2-hydroxybenzamide is a halogenated benzamide derivative featuring a benzene ring substituted with hydroxyl (-OH) and amide (-CONH₂) groups at positions 2 and 1, respectively, along with chlorine atoms at positions 3 and 4.

Eigenschaften

IUPAC Name |

3,4-dichloro-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(10)12)6(11)5(4)9/h1-2,11H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCUETPISUYHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)N)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-hydroxybenzamide typically involves the reaction of 3,4-dichlorobenzoic acid with ammonia or an amine under specific conditions. One common method is the direct condensation of 3,4-dichlorobenzoic acid with ammonia in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of 3,4-Dichloro-2-hydroxybenzamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dichloro-2-hydroxybenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form 3,4-dichloroaniline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of quinones.

Reduction: Formation of aniline derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Dichloro-2-hydroxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3,4-Dichloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or proteins by forming stable complexes, thereby affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituent patterns on the benzene ring. Below is a comparative analysis based on substituent effects and available data:

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Withdrawing Effects: The dual chlorine substituents in 3,4-Dichloro-2-hydroxybenzamide enhance its lipophilicity compared to mono-chloro analogs (e.g., 3-Chloro-2-hydroxybenzamide), likely reducing aqueous solubility but improving membrane permeability . Chlorine atoms also increase the compound’s stability against oxidative degradation relative to hydroxyl-rich analogs like caffeic acid .

Hydrogen-Bonding Capacity :

- The hydroxyl and amide groups enable hydrogen bonding, which may enhance binding to biological targets (e.g., enzymes) but could also increase crystallinity, affecting formulation in pharmaceuticals.

Biological Activity: Mono-chloro analogs (e.g., 3-Chloro-2-hydroxybenzamide) exhibit antimicrobial properties, suggesting that the dichloro variant may have enhanced activity due to greater electrophilicity . Caffeic acid’s antioxidant activity stems from its catechol group, whereas 3,4-Dichloro-2-hydroxybenzamide’s halogenation may shift its reactivity toward electrophilic substitution or enzyme inhibition .

Synthetic Utility :

- The amide group in benzamide derivatives facilitates use as intermediates in peptidomimetics or polymer synthesis, while caffeic acid’s acrylic acid moiety is suited for esterification or polymerization .

Research Findings and Data Gaps

- Analogs like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride () highlight the need for proper ventilation and protective equipment when handling halogenated aromatics.

- Thermal Properties: Melting points for chlorinated benzamides are typically higher than non-halogenated variants (e.g., salicylamide melts at ~140°C, while dichloro derivatives may exceed 200°C).

- Regulatory Status : CAS numbers for related compounds (e.g., 3-Chloro-2-hydroxybenzamide: 76859-13-7 ) suggest regulatory scrutiny, but EPA or FDA evaluations for the target compound remain unaddressed in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.